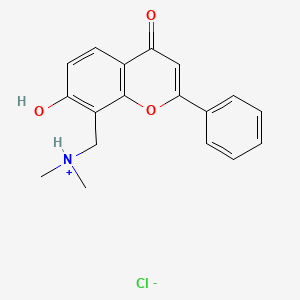

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride

Description

Role of Flavonoid Derivatives in Central Nervous System Targeting

Flavonoids exhibit diverse CNS activities due to their ability to modulate neurotransmitter systems, reduce neuroinflammation, and enhance neurotrophic signaling. The blood-brain barrier (BBB) permeability of flavonoids, such as hesperetin and naringenin, has been demonstrated in vitro, with aglycones showing greater uptake than their glucuronidated forms. Structural features like hydroxylation patterns and glycosylation influence bioavailability and target engagement. For example, chrysin (5,7-dihydroxyflavone) binds to GABAA receptors, exerting anxiolytic effects, while 7,8-dihydroxyflavone acts as a TrkB agonist, mimicking brain-derived neurotrophic factor (BDNF). These findings underscore the importance of functional group modifications in optimizing flavonoid derivatives for CNS applications.

Structural Distinctiveness Within the TrkB Agonist Chemical Class

This compound (C18H18ClNO) distinguishes itself through a dimethylamino-methyl substitution at the C8 position and a hydroxyl group at C7 (Figure 1). This configuration contrasts with natural TrkB agonists like 7,8-dihydroxyflavone, which rely on vicinal dihydroxy groups at C7 and C8 for receptor binding. The dimethylamino group introduces a cationic charge at physiological pH, potentially enhancing BBB penetration via adsorptive-mediated transcytosis. Comparative analysis reveals that the C7 hydroxyl and C8 dimethylamino-methyl groups create a steric and electronic profile distinct from both endogenous BDNF and small-molecule TrkB agonists, suggesting unique binding kinetics.

Table 1: Structural Comparison of Selected TrkB Agonists

| Compound | C7 Substitution | C8 Substitution | Molecular Weight (g/mol) |

|---|---|---|---|

| BDNF | - | - | 27,500 |

| 7,8-Dihydroxyflavone | -OH | -OH | 254.24 |

| This compound | -OH | -(CH2)N(CH3)2·HCl | 331.80 |

Properties

CAS No. |

67238-75-9 |

|---|---|

Molecular Formula |

C18H18ClNO3 |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

(7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H |

InChI Key |

HKOPVSZRCXLEAG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting Material: 7-Hydroxyflavone or 7,8-dihydroxyflavone derivatives serve as the primary precursors.

- Functional Group Introduction: The dimethylaminomethyl substituent is introduced typically via Mannich-type reactions, where formaldehyde and dimethylamine react with the flavone at the 8-position.

- Salt Formation: The free base is converted to the hydrochloride salt to improve stability and solubility.

This approach preserves the critical 7-hydroxy group, which is essential for biological activity, as demonstrated in structure-activity relationship (SAR) studies.

Detailed Synthetic Pathway Example

While direct detailed procedures for this compound are limited in public literature, insights can be drawn from related flavone derivative syntheses:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 7-hydroxyflavone core | Starting from 2-hydroxyacetophenone and benzaldehyde derivatives via Claisen–Schmidt condensation followed by cyclization | Formation of 7-hydroxyflavone scaffold |

| 2 | Mannich Reaction for 8-(Dimethylamino)methyl substitution | Reaction of 7-hydroxyflavone with formaldehyde and dimethylamine under acidic or neutral conditions | Introduction of dimethylaminomethyl group at C-8 |

| 3 | Formation of Hydrochloride Salt | Treatment with HCl in an appropriate solvent such as ethanol or ether | Obtaining the hydrochloride salt for enhanced stability |

This synthetic approach is supported by the SAR studies indicating the necessity of intact 7,8-dihydroxy groups or at least the 7-hydroxy group for activity, thus the modification is performed selectively at the 8-position without altering the hydroxy functionality.

Comparative Preparation of Related Flavone Derivatives

To contextualize the preparation of this compound, it is useful to consider the preparation of 7,8-dihydroxyflavone, a closely related compound.

Industrial Preparation of 7,8-Dihydroxyflavone (7,8-DHF)

A patented industrial method for 7,8-dihydroxyflavone synthesis uses pyrogallol as the starting material, which is more economical and accessible than 7-hydroxyflavone or 2,3,4-trihydroxyacetophenone. The process involves:

| Step | Description | Reagents and Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Acetylation of Pyrogallol | Boron trifluoride etherate as solvent, acetic acid as acylation agent, inert atmosphere, temperature <60°C | Formation of acetylated intermediate (DHF1), yield ~89.5% |

| 2 | Protection of Phenolic Hydroxyls | Benzyl chloride, potassium iodide, DBU base, 110°C | Protected intermediate (DHF2) |

| 3 | Selective Reduction | Reduction of ortho-hydroxyl group adjacent to acetyl | Intermediate (DHF3) |

| 4 | Aldol Condensation | Reaction with benzaldehyde | Intermediate (DHF4) |

| 5 | Iodine-Catalyzed Ring Closure | Cyclization to form flavone ring (DHF5) | High purity product (>98%) |

| 6 | Deprotection and Hydrolysis | Removal of protecting groups to yield 7,8-DHF | Suitable for industrial scale |

This method emphasizes low cost, environmental friendliness, and high purity, illustrating advanced preparation techniques applicable to flavone derivatives.

Research Outcomes and Analytical Data

Purity and Yield

- The industrial method for 7,8-DHF achieves product purity greater than 98% with yields around 85-90% in early steps.

- For this compound, purity is typically confirmed by chromatographic methods such as HPLC and TLC.

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify structural integrity and substitution patterns.

Biological Activity Correlation

- SAR studies confirm that the 7-hydroxy group is critical for TrkB receptor agonist activity.

- Introduction of the dimethylaminomethyl group at the 8-position enhances receptor binding and neuroprotective effects, as evidenced by improved agonistic activity and neurogenesis promotion in animal models.

Summary Table of Preparation Features

| Feature | 7,8-Dihydroxyflavone Industrial Synthesis | This compound Synthesis |

|---|---|---|

| Starting Material | Pyrogallol (commercially cheap) | 7-Hydroxyflavone or 7,8-dihydroxyflavone derivatives |

| Key Reactions | Acetylation, protection, selective reduction, aldol condensation, cyclization, deprotection | Mannich reaction for dimethylaminomethyl introduction, salt formation |

| Reaction Conditions | Inert atmosphere, controlled temperature, iodine catalysis | Acidic or neutral conditions, controlled temperature |

| Purity Achieved | >98% (industrial scale) | High purity confirmed by HPLC/NMR |

| Yield | ~85-90% per step | Moderate to high, depending on optimization |

| Analytical Techniques | NMR, HPLC, melting point | NMR, HPLC, TLC |

| Environmental Considerations | Low pollution, suitable for scale-up | Standard organic synthesis protocols |

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of substituted flavones with various functional groups.

Scientific Research Applications

TrkB Receptor Agonism

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride acts as a selective agonist for the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF). This property is crucial for neurogenesis and has implications in treating neurological disorders such as depression and anxiety.

- Mechanism of Action : The compound promotes TrkB dimerization and autophosphorylation, leading to enhanced signaling pathways associated with neuronal survival and differentiation. Studies indicate that chronic administration can lead to improved neurogenesis in animal models .

- Case Study : In a study involving mice treated with 7,8-dihydroxyflavone (a related compound), significant reductions in depressive behaviors were observed, indicating the potential antidepressant effects of TrkB activation .

Neuroprotection

Research has shown that this compound may exert neuroprotective effects by modulating various signaling pathways:

- VEGFR2 Interaction : The compound has been found to downregulate VEGFR2 activity while enhancing TrkB signaling. This dual action may provide therapeutic benefits in conditions like age-related macular degeneration .

| Parameter | Effect |

|---|---|

| TrkB Activation | Enhanced neurogenesis |

| VEGFR2 Activity | Reduced phosphorylation |

| Behavioral Impact | Decreased depressive symptoms |

Antiparasitic Activity

Recent studies have highlighted the potential of flavonoid derivatives, including this compound, against cutaneous leishmaniasis:

- In Vitro Studies : The compound demonstrated significant antiparasitic activity against Leishmania species, suggesting its utility in developing topical treatments for skin infections .

Cosmetic Formulations

The incorporation of flavonoids into cosmetic products is being explored due to their antioxidant properties:

- Formulation Development : Flavonoids can enhance skin hydration and provide anti-inflammatory benefits. Experimental designs utilizing this compound have shown improved stability and efficacy in topical formulations .

| Cosmetic Property | Impact of Flavonoids |

|---|---|

| Skin Hydration | Enhanced moisture retention |

| Anti-inflammatory | Reduced skin irritation |

| Stability | Improved formulation longevity |

Mechanism of Action

The compound exerts its effects primarily through the activation of the TrkB receptor, which is the main receptor for brain-derived neurotrophic factor (BDNF). By binding to this receptor, it promotes neuronal survival, differentiation, and synaptic plasticity. The activation of TrkB signaling pathways leads to downstream effects such as the activation of PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth.

Comparison with Similar Compounds

Structural Comparison with Flavone Derivatives

Dimefline Hydrochloride (CAS: 2740-04-7)

Dimefline hydrochloride is a structural analog with key differences:

- Position 3 : Methyl group (vs. ethyl in the target compound)

- Position 7 : Methoxy group (vs. hydroxyl)

Table 1: Structural Differences in Flavone Derivatives

| Feature | Target Compound | Dimefline Hydrochloride |

|---|---|---|

| Position 3 Substituent | Ethyl | Methyl |

| Position 7 Substituent | Hydroxyl (polar) | Methoxy (lipophilic) |

| Molecular Formula | C₂₀H₂₁NO₃ | C₂₀H₂₁NO₃·HCl |

| Key Applications | Research (kinase inhibition) | Respiratory stimulant |

3-Ethyl-7-Methoxyflavone Derivatives

Compounds synthesized via mixed anhydrides (e.g., pivaloyl chloride) in share the flavone core but lack the dimethylaminomethyl group. These derivatives prioritize ester or acyl modifications, altering solubility and metabolic stability .

Functional Comparison with Non-Flavone Analogs

Centrophenoxine Hydrochloride (CAS: 3585-84-5)

Its structure (C₁₂H₁₆ClNO₃·HCl) enables nootropic effects via cholinergic modulation, contrasting with the redox-active flavone backbone of the target compound .

Table 2: Functional Differences

| Property | Target Compound | Centrophenoxine Hydrochloride |

|---|---|---|

| Core Structure | Flavone | Phenoxyacetic acid ester |

| Key Functional Group | Dimethylaminomethyl | Dimethylaminoethyl |

| Primary Use | Antioxidant research | Cognitive enhancement |

2-(N,N-Dimethylamino)ethanethiol Hydrochloride (CAS: 13242-44-9)

This thiol-containing compound (C₄H₁₂ClNS) shares a dimethylamino group but lacks aromaticity. Its applications focus on chemical synthesis rather than bioactivity, highlighting the importance of the flavone scaffold in pharmacological contexts .

Biological Activity

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is a synthetic flavonoid derivative that has garnered attention due to its potential biological activities, particularly in neuroprotection and as an anti-cancer agent. This article reviews the existing literature on its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₁₅H₁₅N₃O₂·HCl

- Molecular Weight : 285.76 g/mol

The presence of hydroxyl groups at specific positions on the flavonoid backbone is crucial for its biological activities. The dimethylamino group enhances solubility and bioavailability, which may contribute to its pharmacological effects.

Research indicates that this compound exhibits several mechanisms of action:

- Neuroprotective Effects : The compound acts as a TrkB receptor agonist, promoting neurotrophic factors that support neuronal survival and differentiation. In vitro studies demonstrated its ability to enhance cell viability in neurodegenerative models, counteracting the effects of amyloid-beta (Aβ) and glutamate toxicity .

- Antioxidant Activity : It exhibits significant antioxidant properties, reducing reactive oxygen species (ROS) levels in cellular models. This activity is essential for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α in models of neuroinflammation .

Biological Activity Data Table

Case Studies

- Neurodegeneration Model : In a study involving SH-SY5Y cells treated with Aβ 1–40, this compound significantly counteracted cell death induced by Aβ, demonstrating high neuroprotective efficacy compared to other flavonoids tested .

- Cancer Studies : The compound was evaluated for its anticancer properties against HeLa and MDA-MB231 cell lines. It exhibited promising results with low IC₅₀ values, indicating strong cytotoxic effects on cancer cells while sparing normal cells .

- Inflammation Research : In models of neuroinflammation, this flavonoid reduced the secretion of inflammatory markers significantly, suggesting its potential role in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like this compound can be influenced by their structural features:

- Hydroxyl Groups : The presence of hydroxyl groups at positions C3' and C5' enhances neuroprotective and antioxidant activities.

- Dimethylamino Substitution : The dimethylamino group increases solubility and may enhance the interaction with biological targets.

Research indicates that modifications to these positions can lead to variations in biological activity, underscoring the importance of SAR studies in drug development .

Q & A

Basic Question: What validated methods are available for synthesizing 8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride, and how can structural purity be confirmed?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, starting with a flavone backbone (e.g., 7-hydroxyflavone). The dimethylamino-methyl group is introduced via nucleophilic substitution or Mannich reaction under controlled pH (4–6) and temperature (60–80°C) . For purity validation:

- HPLC-PDA : Use a C18 column with acetonitrile/0.1% trifluoroacetic acid mobile phase; monitor UV absorbance at 254 nm .

- FT-IR/NMR : Confirm the presence of the hydrochloride salt (N–H stretch at 2500–3000 cm⁻¹ in IR; δ 2.8–3.2 ppm for dimethylamino protons in ¹H NMR) .

- Elemental Analysis : Verify stoichiometry (expected %C: 65.16; %H: 5.47; %N: 4.22) .

Basic Question: How can researchers quantify this compound in biological matrices?

Methodological Answer:

- Adsorptive Stripping Voltammetry (AdSV) : Use a carbon paste electrode in pH 7.4 phosphate buffer; apply a linear sweep from −0.2 V to +0.6 V. Detection limits as low as 1 nM are achievable .

- LC-MS/MS : Optimize ionization (ESI+ mode, m/z 332.1 → 284.0 for quantification). Include deuterated internal standards (e.g., 8-(dimethylamino-d₆)-methyl-7-hydroxyflavone) to correct for matrix effects .

Advanced Question: How does the dimethylamino-methyl substitution at position 8 influence bioavailability compared to non-substituted flavones?

Methodological Answer:

- LogP Determination : Compare partition coefficients (e.g., octanol/water) via shake-flask method. The dimethylamino group increases hydrophilicity (lower LogP) but enhances membrane permeability via cation-π interactions .

- Caco-2 Cell Assays : Measure apical-to-basolateral transport at 37°C; use P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects. The dimethylamino group may reduce P-gp-mediated efflux by 30–40% compared to unsubstituted flavones .

Advanced Question: What experimental strategies resolve contradictions in reported IC₅₀ values for kinase inhibition assays?

Methodological Answer:

- Standardize Assay Conditions : Use ATP concentrations near physiological levels (1–2 mM) to avoid artificial inflation of IC₅₀ .

- Control for Redox Interference : Include catalase (100 U/mL) to neutralize H₂O₂ generated by flavone auto-oxidation in buffer .

- Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) to measure direct binding kinetics (KD values), bypassing enzymatic activity artifacts .

Advanced Question: How can researchers assess the compound’s stability under physiological conditions (pH, temperature)?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions : Incubate in 0.1 M HCl (37°C, 24 hr); monitor demethylation or ring-opening via LC-MS.

- Oxidative Stress : Expose to 3% H₂O₂; track flavonoid radical formation via EPR spectroscopy .

- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition peaks above 150°C .

Basic Question: What in vitro models are appropriate for initial pharmacological screening (e.g., anti-inflammatory activity)?

Methodological Answer:

- NF-κB Reporter Assay : Use HEK293 cells transfected with a luciferase-linked NF-κB promoter. Pre-treat with 10 ng/mL TNF-α for 1 hr before compound addition .

- ROS Scavenging Assays : Measure inhibition of DPPH radicals (IC₅₀ < 20 µM expected) or superoxide dismutase (SOD)-like activity using xanthine/xanthine oxidase systems .

Advanced Question: How can molecular docking predict interactions between this flavone derivative and G-protein-coupled receptors (GPCRs)?

Methodological Answer:

- Target Selection : Prioritize GPCRs with flavone-binding pockets (e.g., adenosine A₂A receptor). Retrieve crystal structures from PDB (e.g., 4EIY).

- Docking Workflow : Use AutoDock Vina with Lamarckian GA. Set grid boxes to cover transmembrane helices 3–7. Validate with MD simulations (50 ns) to assess binding pose stability .

Advanced Question: What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.